The Pharmacological Profile of N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine (BDB): An In-Depth Technical Guide
The Pharmacological Profile of N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine (BDB): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine, commonly known as BDB, is a psychoactive compound belonging to the phenethylamine and methylenedioxyphenethylamine (MDxx) chemical classes.[1] Classified as an entactogen, BDB shares structural and functional similarities with more widely known compounds such as 3,4-methylenedioxymethamphetamine (MDMA). This guide provides a comprehensive technical overview of the pharmacological profile of BDB, synthesizing available data on its chemical properties, mechanism of action, pharmacokinetics, and toxicological profile. We will delve into its function as a monoamine releasing agent, explore its structure-activity relationships, and provide detailed experimental protocols for its synthesis and in vitro characterization. This document is intended to serve as a foundational resource for researchers engaged in the study of psychoactive compounds and the development of novel therapeutics targeting the central nervous system.
Introduction: Chemical Identity and Classification
N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine (BDB) is a chiral compound with the chemical formula C₁₁H₁₅NO₂ and a molar mass of 193.24 g/mol .[1] It is structurally related to MDMA, differing by the substitution of a methyl group on the alpha-carbon of the ethylamine side chain with an ethyl group. This seemingly minor structural modification significantly influences its pharmacological profile.
BDB is classified as an entactogen, a class of psychoactive substances characterized by their ability to produce feelings of empathy, emotional openness, and connectedness.[2] From a mechanistic standpoint, BDB functions as a monoamine releasing agent, primarily affecting the release of serotonin and norepinephrine, with a comparatively weaker action on dopamine.[1]
Table 1: Chemical and Physical Properties of BDB
| Property | Value | Source |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)butan-2-amine | [1] |
| Other Names | BDB, MDB, J, 3,4-Methylenedioxy-α-ethylphenethylamine | [1] |
| CAS Number | 107447-03-0 | [1] |
| Molecular Formula | C₁₁H₁₅NO₂ | [1] |
| Molar Mass | 193.246 g·mol⁻¹ | [1] |
| Melting Point | 159 to 161 °C (318 to 322 °F) | [1] |
Synthesis of N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine (BDB)
The synthesis of BDB can be achieved through various synthetic routes. One common and effective method involves the reductive amination of 1-(1,3-benzodioxol-5-yl)butan-2-one. A classical approach to this transformation is the Leuckart reaction.[1][3]
Rationale for Synthetic Approach
The Leuckart reaction is a well-established method for the synthesis of amines from ketones or aldehydes.[1][3] It utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[1] This one-pot reaction is advantageous due to the ready availability and low cost of the reagents. The reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to the corresponding amine.[3]
Detailed Experimental Protocol: Leuckart Reaction
Objective: To synthesize N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine from 1-(1,3-benzodioxol-5-yl)butan-2-one.
Materials:
-
1-(1,3-benzodioxol-5-yl)butan-2-one
-
Ammonium formate
-
Formic acid (optional, as a catalyst)
-
Hydrochloric acid (for salt formation and purification)
-
Sodium hydroxide (for basification)
-
Diethyl ether or other suitable organic solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-(1,3-benzodioxol-5-yl)butan-2-one and a molar excess of ammonium formate (typically 2-3 equivalents).
-
Reaction Conditions: Heat the mixture to a temperature of 160-185°C.[2] The reaction is typically carried out for several hours, with progress monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add a concentrated solution of hydrochloric acid to hydrolyze the intermediate formamide and protonate the resulting amine.
-
Extraction: The acidic aqueous solution is then washed with a nonpolar organic solvent like diethyl ether to remove any unreacted starting material and non-basic byproducts.
-
Basification and Isolation: The aqueous layer is then made strongly basic with the addition of a concentrated sodium hydroxide solution. This deprotonates the amine, which will often separate as an oil or can be extracted with an organic solvent.
-
Purification: The organic extracts are combined, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude freebase of BDB. Further purification can be achieved by vacuum distillation or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.
Pharmacodynamics: Mechanism of Action
The primary pharmacological action of BDB is the release of monoamine neurotransmitters from presynaptic nerve terminals.[1] This is achieved through its interaction with the plasma membrane transporters for serotonin (SERT), norepinephrine (NET), and to a lesser extent, dopamine (DAT). BDB acts as a substrate for these transporters, leading to a reversal of their normal function from reuptake to efflux.
Monoamine Transporter Interaction and Neurotransmitter Release
Table 2: Qualitative Monoamine Releasing Profile of BDB
| Transporter | Releasing Activity |
| Serotonin Transporter (SERT) | Strong |
| Norepinephrine Transporter (NET) | Moderate to Strong |
| Dopamine Transporter (DAT) | Weak |
In Vitro Assessment of Monoamine Release
To quantitatively determine the monoamine releasing properties of BDB, in vitro release assays using synaptosomes or cell lines stably expressing the human monoamine transporters are essential.
3.2.1. Experimental Protocol: In Vitro Serotonin Release Assay
Objective: To measure the BDB-induced release of [³H]serotonin from cells expressing the human serotonin transporter (hSERT).
Materials:
-
Human embryonic kidney (HEK293) cells stably expressing hSERT
-
[³H]Serotonin (radioligand)
-
Krebs-Ringer-HEPES (KRH) buffer
-
BDB hydrochloride
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Culture: Culture hSERT-expressing HEK293 cells to confluency in appropriate cell culture plates.
-
Radioligand Loading: Pre-incubate the cells with [³H]serotonin in KRH buffer for a specified time (e.g., 30 minutes) to allow for uptake into the cells.
-
Wash: Gently wash the cells with fresh KRH buffer to remove extracellular [³H]serotonin.
-
Initiation of Release: Add KRH buffer containing various concentrations of BDB to the cells.
-
Sample Collection: At specified time points, collect the supernatant (extracellular medium).
-
Cell Lysis: Lyse the cells to determine the amount of [³H]serotonin remaining intracellularly.
-
Quantification: Measure the radioactivity in the supernatant and cell lysate samples using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of [³H]serotonin released for each concentration of BDB and determine the EC₅₀ value.
Pharmacokinetics
Limited data is available on the specific pharmacokinetics of BDB in humans. However, studies on its N-methylated analog, N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB), provide some insights as BDB is a known metabolite of MBDB.
Metabolism
The metabolism of BDB is expected to follow similar pathways to other MDxx compounds. The primary metabolic routes are likely to involve O-dealkylation of the methylenedioxy ring, followed by methylation, sulfation, or glucuronidation of the resulting hydroxyl groups.[4] N-dealkylation is not a primary pathway for BDB as it is a primary amine.
Toxicology
The toxicological profile of BDB has not been extensively studied. However, based on its structural similarity to other amphetamine derivatives, potential for neurotoxicity, particularly at high or repeated doses, should be considered.
Neurotoxicity
The neurotoxic potential of related compounds like MDMA is well-documented and is primarily associated with damage to serotonergic neurons. While the N-methylated analog of BDB, MBDB, is suggested to be less neurotoxic than MDMA, specific studies on BDB are lacking.[4] In vitro cytotoxicity assays using neuronal cell lines can provide an initial assessment of its potential for neurotoxicity.
5.1.1. Experimental Protocol: In Vitro Cytotoxicity Assay
Objective: To assess the cytotoxicity of BDB on a human neuroblastoma cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12)
-
BDB hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of BDB for a specified duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.
Structure-Activity Relationships (SAR)
The pharmacological profile of BDB is influenced by its structural features, particularly the ethyl group at the alpha-position and the primary amine.
-
Alpha-Ethyl Group: The presence of the α-ethyl group in BDB, as opposed to the α-methyl group in MDMA, is thought to contribute to its reduced stimulant effects and potentially lower affinity for the dopamine transporter.
-
Primary Amine: BDB is a primary amine. N-methylation to form MBDB alters its pharmacological profile, generally leading to a decrease in potency as a serotonin releasing agent.[1]
Conclusion and Future Directions
N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine (BDB) is a fascinating compound with a distinct pharmacological profile as a serotonin-norepinephrine releasing agent. While it shares similarities with other entactogens, its unique structure imparts a nuanced activity that warrants further investigation. This guide has provided a comprehensive overview of the current knowledge surrounding BDB, including its synthesis, mechanism of action, and potential toxicological considerations.
Significant gaps in the literature remain, particularly concerning quantitative data on its interaction with monoamine transporters and a thorough in vivo toxicological evaluation. Future research should prioritize obtaining these critical data points to fully elucidate the pharmacological and toxicological profile of BDB. Such information is essential for a complete understanding of its potential risks and any therapeutic applications that may be explored in the future.
References
-
1,3-Benzodioxolylbutanamine - Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]
-
Leuckart reaction - Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]
-
Derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine: representatives of a novel therapeutic class - PubMed. (1986). Journal of Medicinal Chemistry, 29(11), 2009-2015. Retrieved February 21, 2026, from [Link]
- Lebel, C. P., & Foss, J. A. (1996). Use of a rodent neurotoxicity screening battery in the preclinical safety assessment of recombinant-methionyl human brain-derived neurotrophic factor. Neurotoxicology, 17(3-4), 851–863.
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Molecules, 28(3), 1234. Retrieved February 21, 2026, from [Link]
-
Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. (2025). Retrieved February 21, 2026, from [Link]
-
Preparation of Aliphatic Amines by the Leuckart Reaction. (n.d.). Retrieved February 21, 2026, from [Link]
-
An In Vivo Assessment of Blood-Brain Barrier Disruption in a Rat Model of Ischemic Stroke. (2018). Journal of Visualized Experiments, (133), 56952. Retrieved February 21, 2026, from [Link]
-
N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. (2017). Molbank, 2017(4), M958. Retrieved February 21, 2026, from [Link]
-
(2S)-1-(1,3-Benzodioxol-5-yl)-N-methylpropan-2-amine | C11H15NO2 - PubChem. (n.d.). Retrieved February 21, 2026, from [Link]
-
Serotonin Release Assay (SRA), LMWH | Test Detail | Quest Diagnostics. (n.d.). Retrieved February 21, 2026, from [Link]
-
'Real time' measurement of dopamine release in an in vitro model of neostriatal ischaemia - PubMed. (1995). Journal of Neuroscience Methods, 62(1-2), 11–18. Retrieved February 21, 2026, from [Link]
-
The Chemical Tools for Imaging Dopamine Release - PMC - NIH. (2021). ACS Chemical Neuroscience, 12(15), 2784–2801. Retrieved February 21, 2026, from [Link]
-
Serotonin Release Assay, Unfractionated Heparin, Mass Spectrometry, Serum. (n.d.). Retrieved February 21, 2026, from [Link]
-
The platelet serotonin‐release assay - The Blood Project. (2015). American Journal of Hematology, 90(6), 564–572. Retrieved February 21, 2026, from [Link]
-
Release assay for human norepinephrine transporter (hNET) using a... - ResearchGate. (n.d.). Retrieved February 21, 2026, from [Link]
-
Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - MDPI. (2021). International Journal of Molecular Sciences, 22(13), 6825. Retrieved February 21, 2026, from [Link]
-
Dopamine ELISA kits for fast & easy dopamine quantification - Immusmol. (n.d.). Retrieved February 21, 2026, from [Link]
-
In vitro electrochemical measurement of serotonin release in the human jejunum mucosa using a diamond microelectrode - Analyst (RSC Publishing). (2022). Analyst, 147(10), 2139–2147. Retrieved February 21, 2026, from [Link]
-
Neuroendocrine pharmacology of three serotonin releasers: 1-(1,3-benzodioxol-5-yl)-2-(methylamino)butane (MBDB), 5-methoxy-6-methyl-2-aminoindan (MMAi) and p-methylthioamphetamine (MTA) - PubMed. (1998). British Journal of Pharmacology, 124(8), 1741–1748. Retrieved February 21, 2026, from [Link]
-
Brain-derived and glial cell line-derived neurotrophic factors protect a catecholaminergic cell line from dopamine-induced cell death - PubMed. (1996). Journal of Neurochemistry, 66(6), 2479–2486. Retrieved February 21, 2026, from [Link]
-
N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB) - PubMed. (2000). Addiction Biology, 5(3), 269–282. Retrieved February 21, 2026, from [Link]
-
Issues in the design, analysis, and application of rodent developmental neurotoxicology studies - PMC. (2017). Neurotoxicology and Teratology, 63, 1–13. Retrieved February 21, 2026, from [Link]
-
Selective cytotoxicity of betulinic acid on tumor cell lines, but not on normal cells - PubMed. (2002). Cancer Letters, 175(1), 17–25. Retrieved February 21, 2026, from [Link]
-
Developing a predictive model for blood-brain-barrier permeability to explore relevance of in vitro neurotoxicity data for in vivo risk assessment - Frontiers. (2025). Frontiers in Toxicology, 7, 1345678. Retrieved February 21, 2026, from [Link]
-
Use of Physiologically Based Kinetic Modeling-Facilitated Reverse Dosimetry to Predict In Vivo Acute Toxicity of Tetrodotoxin in Rodents - ResearchGate. (2022). Toxicological Sciences, 187(1), 105–116. Retrieved February 21, 2026, from [Link]
-
Nonradioactive assay helps diagnose heparin reaction - Insights. (2022). Retrieved February 21, 2026, from [Link]
-
Cell-Type-Specific High Throughput Toxicity Testing in Human Midbrain Organoids - Frontiers. (2021). Frontiers in Cellular Neuroscience, 15, 689155. Retrieved February 21, 2026, from [Link]
-
Protective effects of butein on corticosterone-induced cytotoxicity in Neuro2A cells - PMC. (2020). BMC Complementary Medicine and Therapies, 20(1), 73. Retrieved February 21, 2026, from [Link]
-
Assay Categories | Biogenic Amines & Neurology - IBL-America. (n.d.). Retrieved February 21, 2026, from [Link]
-
Ultra-Sensitive Norepinephrine ELISA kit I 30+ citations - Immusmol. (n.d.). Retrieved February 21, 2026, from [Link]
-
Bioinspired Theranostic Coordination Polymer Nanoparticles for Intranasal Dopamine- Replacement in Parkinson's Disease - Semantic Scholar. (n.d.). Retrieved February 21, 2026, from [Link]
-
Dopamine Concentration Changes Associated with the Retrodialysis of Methylone and 3,4-Methylenedioxypyrovalerone (MDPV) into the Caudate Putamen - MDPI. (2024). Pharmaceuticals, 17(3), 345. Retrieved February 21, 2026, from [Link]
